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molecular formula C6H6N2O2 B017604 5-Methylpyrazine-2-carboxylic Acid CAS No. 5521-55-1

5-Methylpyrazine-2-carboxylic Acid

Cat. No. B017604
M. Wt: 138.12 g/mol
InChI Key: RBYJWCRKFLGNDB-UHFFFAOYSA-N
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Patent
US06921757B2

Procedure details

The product of Step 2 (1.92 g) is dissolved in toluene (100 mL). HCl gas is bubbled through the solution for 90 minutes and the reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, the crude product triturated with hot ethanol and dried to afford 5-methylpyrazine-2-carboxylic acid 6S,9R,10S,11S,13S,16R,17R)-9-chloro-6-flouro-11-hydroxy-17-methoxycarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester.

Identifiers

REACTION_CXSMILES
O1[C@H]2C[C@@]3(C)C(C4C[C@H](F)C5[C@@](C)([C@]124)C=CC(=O)C=5)C[C@@H](C)[C@]3([O:27][C:28]([C:30]1[CH:35]=[N:34][C:33]([CH3:36])=[CH:32][N:31]=1)=[O:29])C(OC)=O>C1(C)C=CC=CC=1>[CH3:36][C:33]1[N:34]=[CH:35][C:30]([C:28]([OH:29])=[O:27])=[N:31][CH:32]=1

Inputs

Step One
Name
product
Quantity
1.92 g
Type
reactant
Smiles
O1[C@@]23[C@@H]1C[C@@]1([C@]([C@@H](CC1C2C[C@@H](C2=CC(C=C[C@]32C)=O)F)C)(C(=O)OC)OC(=O)C3=NC=C(N=C3)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl gas is bubbled through the solution for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product triturated with hot ethanol
CUSTOM
Type
CUSTOM
Details
dried

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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